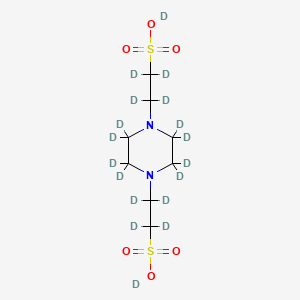

Piperazine-N,N'-bis(2-ethanesulfonic acid)-D18

Übersicht

Beschreibung

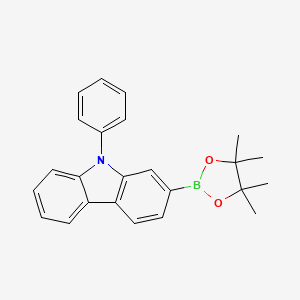

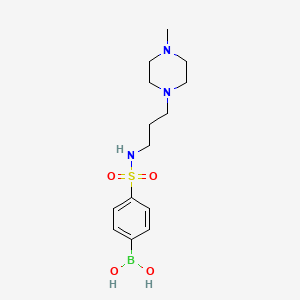

Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18, also known as PIPES, is frequently used as a buffering agent in biochemistry . It has a pKa near the physiological pH, making it useful in cell culture work . PIPES has been documented to minimize lipid loss when buffering glutaraldehyde histology in plant and animal tissues . It is also used as an enzyme inhibitor in the food industry .

Synthesis Analysis

PIPES is an ethanesulfonic acid buffer developed by Good et al. in the 1960s . It is synthesized from 1,4-Piperazinediethanesulfonic acid sesquisodium salt .Molecular Structure Analysis

The empirical formula of PIPES is C8H18N2O6S2 . The molecular weight of PIPES is 302.37 g/mol . For the deuterated form, Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18, the molecular weight is 320.48 g/mol .Physical And Chemical Properties Analysis

PIPES appears as a white powder . It has a melting point greater than 300 °C . It is soluble in 1M NaOH (0.5 M at 20°C), water (∼1 g/L at 100°C), and 0.5 N NaOH (0.1 M) .Wissenschaftliche Forschungsanwendungen

1. Electrochemical Investigations

Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) has been studied for its influence on the redox processes of heavy metals like cadmium, lead, and zinc. These studies, conducted through differential pulse anodic stripping voltammetry (DPASV) and differential pulse polarography (DPP), indicated that PIPES does not significantly complex with cadmium and zinc. This property makes it suitable for speciation studies of these metal ions. However, it showed slight complexation with lead, suggesting it might not be ideal for lead speciation studies unless this complexation is considered (Soares & Conde, 2000).

2. Potentiometric Determination

PIPES has been used in potentiometric pH titration studies to determine the second-stage dissociation constant values in various water and organic solvent mixtures. This research is crucial for understanding the behavior of this compound under different solvent conditions, which is relevant for biological research applications (Azab, 1993).

3. Application in Cell Cultures

Research into new bis-piperazine-type pH buffer agents, which include PIPES derivatives, demonstrated their effectiveness in mammalian cell cultures. These compounds exhibited superior pH buffering ability compared to traditional buffers like HEPES and positively influenced cell growth and antibody production in human-human hybridoma HB4C5 cells (Nagira et al., 1994).

4. Self-Assembly in Silver Complexes

PIPES has been utilized in the self-assembly of novel silver complexes. Studies demonstrated its role in the formation of one-dimensional helical polymers and three-dimensional sulphonate silver(I) complexes, showcasing its potential in creating intricate molecular architectures (Sun et al., 2002, 2003) (Sun et al., 2003).

5. Studies on Metal Ion Complexation

The compound has been analyzed for its surfactant properties and ability to bind metal ions, like copper(II), through electrochemical studies. Such investigations provide insights into the interactions between PIPES and metal ions, which is important for various applications in chemical analysis and synthesis (Vasconcelos & Almeida, 1998).

6. Antitumor Activity and DNA Affinity

PIPES derivatives have been studied for their DNA affinity and antitumor activity, signifying its potential use in medical and pharmaceutical research, particularly in the development of new therapeutic agents (Al-Soud & Al-Masoudi, 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

deuterio 1,1,2,2-tetradeuterio-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1,1,2,2-tetradeuterio-2-deuteriooxysulfonylethyl)piperazin-1-yl]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O6S2/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16/h1-8H2,(H,11,12,13)(H,14,15,16)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPYMWDTONKSCO-SVSBSETCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])([2H])[2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine-N,N'-bis(2-ethanesulfonic acid)-D18 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino)phenyl)acetamide](/img/structure/B1429255.png)

![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)

![3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1429262.png)

![(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine](/img/structure/B1429267.png)

![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)

![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)